molecular formula C60H92N12O10 B1662664 Gramicidin S CAS No. 113-73-5

Gramicidin S

Cat. No. B1662664
CAS RN: 113-73-5
M. Wt: 1141.4 g/mol
InChI Key: IUAYMJGZBVDSGL-XNNAEKOYSA-N
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Description

Gramicidin S is a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. It is composed of two identical pentapeptides joined head-to-tail, forming a ring structure. This compound is effective against a variety of gram-positive and gram-negative bacteria, as well as some fungi . This compound was first discovered in 1941 and has since been studied extensively for its antimicrobial properties .

Safety and Hazards

Gramicidin S should be handled with care. In case of skin contact, rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician. In case of eye contact, remove any contact lenses, locate eye-wash station, and flush eyes immediately with large amounts of water .

Future Directions

Antimicrobial peptides such as Gramicidin S, exclusively topically used due to its hemolytic side-effect, could still be interesting as therapeutic compounds . In recent years, antimicrobial peptides have gained significant attention for their clinical potential as a new class of antibiotics to combat antimicrobial resistance . This compound and melittin have been studied for their anti-SARS-CoV-2 activity .

Biochemical Analysis

Biochemical Properties

Gramicidin S interacts with various biomolecules, primarily through its disruption of the lipid membrane and enhancement of the permeability of the bacterial cytoplasmic membrane . It is synthesized by this compound synthetase , and its biosynthetic pathway consists of two enzymes of nonribosomal peptide synthases (NRPSs), this compound synthetase I (GrsA) and this compound synthetase II (GrsB) .

Cellular Effects

This compound exhibits strong antibiotic activity towards Gram-negative and Gram-positive bacteria and even several pathogenic fungi . The primary mode of action is generally assumed to be the perturbation of lipid packing, resulting in destruction of the membrane integrity and enhancement of the permeability of the lipid bilayer of the bacterial cytoplasmic membrane .

Molecular Mechanism

The molecular mechanism of this compound is not completely understood, but it is generally accepted that it disrupts the lipid membrane and enhances the permeability of the bacterial cytoplasmic membrane . It forms a ring structure composed of five different amino acids, each one used twice within the structure .

Temporal Effects in Laboratory Settings

It is known that this compound has high potential of almost 100% killing mechanisms against most of the gram-positive and few gram-negative bacteria and fungi .

Dosage Effects in Animal Models

Information on the effects of this compound dosage in animal models is limited. It is known that this compound has high potential of almost 100% killing mechanisms against most of the gram-positive and few gram-negative bacteria and fungi .

Metabolic Pathways

This compound is a product obtained from the this compound biosynthetic pathway of non-ribosomal peptide synthetase such as g-S synthetase I and g-S synthetase II .

Transport and Distribution

It is known that this compound is a lipophilic compound that can easily pass through the cell membrane .

Subcellular Localization

This compound is accumulated in nano-globules, which mature by fusion into larger granules and end up within vacuolar structures . These granules serve as energy storage devices, as they contain this compound molecules that are non-covalently attached to alkyl phosphates and protect them from dephosphorylation and premature release of energy .

Preparation Methods

Chemical Reactions Analysis

Gramicidin S undergoes various chemical reactions, including:

properties

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYMJGZBVDSGL-XNNAEKOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H92N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046008
Record name Gramicidin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

113-73-5
Record name Gramicidin S [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAMICIDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Gramicidin S exert its antibacterial effect?

A: this compound, a cyclic decapeptide antibiotic, primarily targets bacterial membranes. It disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components. [, , ] This ultimately results in bacterial cell death. []

Q2: Does this compound affect Gram-negative and Gram-positive bacteria equally?

A: While this compound exhibits activity against both Gram-positive and Gram-negative bacteria, studies show differential effects. Analogs with altered ring sizes displayed variations in activity against these bacterial types, suggesting potential for targeted development. [] Notably, a 12-residue analog maintained activity against Gram-negative microorganisms and yeast while showing reduced hemolytic activity and decreased potency against Gram-positive bacteria compared to this compound. []

Q3: How does this compound interact with bacterial membranes?

A: this compound interacts with bacterial membranes through a combination of ionic and hydrophobic interactions. [, ] It is suggested that the positively charged ornithine residues of this compound interact with the negatively charged phospholipids in the bacterial membrane. [, ] This interaction is thought to cause phase separation of phospholipids, leading to the formation of “frozen” sites and disruption of the membrane barrier. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C60H92N12O10. Its molecular weight is 1141.48 g/mol. []

Q5: What is the secondary structure of this compound?

A: this compound adopts a highly stable, amphipathic, β-sheet conformation. [, , , , ] This structure is stabilized by intramolecular hydrogen bonds and two type II' β-turns, with D-phenylalanine and proline residues occupying positions i+1 and i+2, respectively. [] The β-sheet conformation is crucial for its biological activity. []

Q6: What spectroscopic techniques are commonly used to study this compound?

A6: Several spectroscopic techniques are employed to investigate this compound, including:

  • Circular Dichroism (CD) spectroscopy: This technique is widely used to study the secondary structure of this compound and its analogs in various solvents. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 15N NMR have been used to study the conformation, dynamics, and interactions of this compound with model membranes. [, ]
  • Fluorescence Spectroscopy: This technique is utilized to study the interaction of this compound with model membranes and biological systems, often employing fluorescent probes. []

Q7: How do structural modifications affect the activity of this compound?

A7: Modifications to the this compound structure significantly impact its activity. Studies have investigated:

  • Ring Size: Analogs with varying ring sizes (4 to 14 residues) revealed a relationship between ring size, secondary structure, and biological activity. [, ] While smaller rings showed reduced activity, larger rings displayed differential activity profiles against Gram-positive and Gram-negative bacteria, as well as varying hemolytic activity. [, ]
  • Amino Acid Substitutions: Replacing specific amino acids within the this compound sequence has provided insights into structure-activity relationships. For example:
    • Replacing D-phenylalanine with dehydrophenylalanine reinforced the β-sheet conformation and enhanced activity against Gram-positive bacteria. []
    • Substituting Pro residues with D-Phe-Pro-D-Val or L-Phe-Pro-D-Val sequences resulted in conformational changes and loss of activity against Gram-positive microorganisms. []
    • Replacing valine residues with glycine or alanine resulted in analogs with significantly reduced or abolished activity. [, , ] This highlights the importance of the hydrophobic valine side chains for this compound activity.
  • Side Chain Modifications: Altering the charge or hydrophobicity of the ornithine side chains significantly impacted both antibacterial activity and membrane interactions. [, ] Neutralizing the positive charge or introducing negative charges led to a reduction or loss of antibacterial activity, while maintaining a basic character resulted in activity profiles similar to this compound. []

Q8: Are there synergistic effects observed when this compound is combined with other antimicrobial agents?

A: Yes, synergistic effects have been observed when this compound is combined with its acyclic decapeptide analogs, suggesting different modes of action between the cyclic and linear forms. [] Additionally, the presence of heavy metal cations like Cu2+, Ag+, Co2+, and Cd2+ has been shown to enhance the antimicrobial activity of this compound. [] This synergy is thought to be due to increased cationic conductivity of the bacterial cytoplasmic membrane in the presence of these metals. []

Q9: What is known about the stability of this compound?

A: this compound demonstrates good stability under various conditions. It is stable in solution at +4°C for at least three days and at -20°C for up to four weeks when stored in a buffer containing glutathione and glycerol. [] Additionally, this compound maintains its activity over a range of pH values and temperatures.

Q10: What are the potential applications of this compound?

A10: this compound, due to its broad-spectrum antimicrobial activity, holds potential for various applications, including:

  • Topical Antibacterial Agent: this compound is currently used in topical applications like wound dressings and ointments for treating superficial bacterial infections. []
  • Drug-Resistant Infections: Its unique mechanism of action makes it a promising candidate for combating infections caused by drug-resistant bacteria. []
  • Anti-amyloid Activity: Recent research suggests that this compound and its analogs may have potential in treating neurodegenerative diseases by inhibiting the formation of amyloid-β fibrils. []

Q11: What are the current research directions for this compound?

A11: Current research on this compound focuses on:

  • Developing Analogs with Improved Properties: This includes enhancing its activity, reducing hemolytic activity, and improving its pharmacokinetic properties. [, , ]
  • Understanding its Mechanism of Action: While its interaction with bacterial membranes is established, a deeper understanding of the specific molecular events leading to cell death is crucial for developing more effective analogs. [, , ]
  • Exploring New Applications: The potential of this compound in treating drug-resistant infections, biofilms, and even neurodegenerative diseases is an area of active research. [, ]

Q12: What are the limitations of this compound?

A12: Despite its potential, this compound has limitations, including:

  • Hemolytic Activity: Its interaction with eukaryotic cell membranes limits its systemic use due to potential toxicity. [, , ]
  • Limited Bioavailability: Oral administration of this compound is hampered by poor absorption and rapid degradation in the gastrointestinal tract. []

Q13: What are some alternatives to this compound?

A13: While this compound offers a unique mechanism of action, several alternative antimicrobial peptides and other classes of antibiotics exist, including:

  • Other Cyclic Peptides: Tyrocidines, also produced by Bacillus brevis, are cyclic decapeptides with a different amino acid sequence and broader spectrum of activity. []

Q14: What tools and resources are available for research on this compound?

A14: Several resources facilitate research on this compound and related antimicrobial peptides, including:

    Q15: What are some of the historical milestones in this compound research?

    A15: Key milestones in this compound research include:

    • 1944: Discovery and isolation of this compound from Bacillus brevis by Russian scientists. []
    • 1950s: Elucidation of the cyclic structure and amino acid sequence of this compound. []
    • 1960s-1970s: Extensive research on the mechanism of action, focusing on its interaction with bacterial membranes and effects on membrane permeability. [, , ]
    • 1980s-present: Development of synthetic analogs with improved activity and reduced toxicity, exploration of new applications, and investigation of its potential in treating drug-resistant infections and biofilms. [, , , , ]

    Q16: What is known about the toxicity of this compound?

    A: this compound's primary toxicity concern stems from its hemolytic activity, limiting its systemic use. [, , ] While generally considered safe for topical applications, research continues to explore analogs with reduced hemolytic activity and improve its safety profile for broader applications. []

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